molecular formula C26H49NO8S B1649283 Tauroursodeoxycholic acid dihydrate CAS No. 117609-50-4

Tauroursodeoxycholic acid dihydrate

Cat. No. B1649283
M. Wt: 535.7
InChI Key: BNXLUNVCHFIPFY-GUBAPICVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tauroursodeoxycholic acid dihydrate, also known as ursodoxicoltaurine, is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is a taurine conjugate of ursodeoxycholic acid with comparable therapeutic efficacy and safety, but a much higher hydrophilicity . It significantly reduces the expression of apoptotic molecules such as caspase-3 and caspase-12 .


Synthesis Analysis

Four solid forms of tauroursodeoxycholic acid (TUDCA) were investigated by X-ray diffraction, morphological analysis, thermogravimetry, differential scanning calorimetry, and near-infrared (NIR) spectroscopic analysis . Results indicated that TUDCA existed as dihydrate (Form I), anhydrate (Form II), amorphous dehydrate (Form III), and amorphous anhydrate (Form IV) .


Molecular Structure Analysis

Tauroursodeoxycholic acid dihydrate is formed through the bonding of the amino group of taurine with the carboxyl group of UDCA .


Chemical Reactions Analysis

Solid-state transformations of TUDCA were extensively investigated and shown to be significantly affected by temperature and milling . Direct transformation of Form I into Form II occurred at high temperatures (100 °C and 150 °C), whereas that of Form II into Form I easily occurred at 25 °C .


Physical And Chemical Properties Analysis

Tauroursodeoxycholic acid dihydrate is a white to almost white powder to crystal . It is highly hydrophilic . It exists in four solid forms: dihydrate (Form I), anhydrate (Form II), amorphous dehydrate (Form III), and amorphous anhydrate (Form IV) .

Scientific Research Applications

Tauroursodeoxycholic acid dihydrate (TUDCA) is a naturally occurring hydrophilic bile acid that has been used for centuries in Chinese medicine . It has been demonstrated to display potential therapeutic benefits in various models of many diseases . Here are some of the scientific research applications of TUDCA:

  • Hepatobiliary Disorders

    • Application : TUDCA is a taurine conjugate of ursodeoxycholic acid (UDCA), which is approved by the Food and Drug Administration (FDA) for the treatment of primary biliary cholangitis .
    • Methods : TUDCA supplementation prevented tumor necrosis factor α (TNFα)-induced peroxide formation and hepatic cell death .
    • Results : This suggests modulation of mitochondrial membrane fluidity and subsequent normalization of mitochondrial glutathione levels as a novel mechanism of TUDCA-mediated hepatoprotection .
  • Diabetes and Obesity

    • Application : TUDCA has been demonstrated to have potential therapeutic benefits in models of diabetes and obesity .
    • Methods : The mechanisms underlying this cytoprotective activity have been mainly attributed to alleviation of endoplasmic reticulum (ER) stress and stabilization of the unfolded protein response (UPR) .
    • Results : TUDCA has been found to reduce oxidative stress, suppress apoptosis, and decrease inflammation in many in-vitro and in-vivo models of these diseases .
  • Neurodegenerative Diseases

    • Application : TUDCA has been proven to possess therapeutic effects in different neurodegenerative diseases, including Alzheimer’s disease .
    • Methods : The potential mechanisms of TUDCA may include reducing the deposition of Amyloid-β protein, regulating apoptotic pathways, preventing tau hyperphosphorylation and aggregation, protecting neuronal synapses, exhibiting anti-inflammatory properties, and improving metabolic disorders .
    • Results : This study sheds light on the use of TUDCA preparations in the prevention and treatment of AD, with the aim of identifying effective treatment targets and clarifying various treatment mechanisms involved in this disease .
  • Gallstone Treatment

    • Application : TUDCA is currently used in Europe to treat and prevent gallstones .
    • Methods : As a bile acid derivative, TUDCA helps in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
    • Results : It has been found effective in preventing the formation of cholesterol gallstones .
  • Inflammatory Metabolic Diseases

    • Application : TUDCA has been examined for its potential therapeutic effects in inflammatory metabolic diseases .
    • Methods : Its anti-apoptotic effects and ability to reduce oxidative stress, suppress apoptosis, and decrease inflammation have been explored .
    • Results : While the specific outcomes vary depending on the disease model, TUDCA has generally shown promise in reducing inflammation and improving metabolic health .
  • Cancer

    • Application : Recent research suggests that TUDCA can act as a therapeutic agent in certain types of cancer .
    • Methods : TUDCA’s potential anti-cancer mechanisms include its ability to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the immune response .
    • Results : While more research is needed, initial studies suggest that TUDCA could have potential as a novel anti-cancer agent .
  • Cardiovascular Diseases

    • Application : TUDCA has been studied for its potential therapeutic effects in cardiovascular diseases .
    • Methods : Its anti-apoptotic effects and ability to reduce oxidative stress, suppress apoptosis, and decrease inflammation have been explored .
    • Results : While the specific outcomes vary depending on the disease model, TUDCA has generally shown promise in reducing inflammation and improving cardiovascular health .
  • Eye Diseases

    • Application : TUDCA has been examined for its potential therapeutic effects in eye diseases such as retinitis pigmentosa and age-related macular degeneration .
    • Methods : Its potential mechanisms include reducing oxidative stress, suppressing apoptosis, and decreasing inflammation .
    • Results : While more research is needed, initial studies suggest that TUDCA could have potential as a novel therapeutic agent in these diseases .
  • Kidney Diseases

    • Application : Recent research suggests that TUDCA can act as a therapeutic agent in certain types of kidney diseases .
    • Methods : TUDCA’s potential anti-kidney disease mechanisms include its ability to induce apoptosis in diseased cells, inhibit cell proliferation, and modulate the immune response .
    • Results : While more research is needed, initial studies suggest that TUDCA could have potential as a novel anti-kidney disease agent .

Safety And Hazards

Tauroursodeoxycholic acid dihydrate may cause respiratory tract irritation, skin irritation, and eye irritation. It may be harmful if inhaled, absorbed through skin, or swallowed .

Future Directions

Tauroursodeoxycholic acid dihydrate has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . It stands as a promising treatment for neurodegenerative diseases .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.2H2O/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);2*1H2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXLUNVCHFIPFY-GUBAPICVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tauroursodeoxycholic acid dihydrate

CAS RN

117609-50-4
Record name Tauroursodeoxycholic acid dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117609504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAURURSODIOL DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7XRV7RZ1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tauroursodeoxycholic acid dihydrate
Reactant of Route 2
Reactant of Route 2
Tauroursodeoxycholic acid dihydrate
Reactant of Route 3
Reactant of Route 3
Tauroursodeoxycholic acid dihydrate
Reactant of Route 4
Reactant of Route 4
Tauroursodeoxycholic acid dihydrate
Reactant of Route 5
Reactant of Route 5
Tauroursodeoxycholic acid dihydrate
Reactant of Route 6
Reactant of Route 6
Tauroursodeoxycholic acid dihydrate

Citations

For This Compound
27
Citations
AE Elia, S Lalli, MR Monsurrò… - European journal of …, 2016 - Wiley Online Library
… The licensed product of TUDCA consists of 250 mg of tauroursodeoxycholic acid dihydrate; the placebo was excipient lactose. Both treatment groups received identical tablets …
Number of citations: 205 onlinelibrary.wiley.com
M Lin, L Li, Y Zhang, L Zheng, M Xu, R Rong… - International Journal of …, 2014 - mdpi.com
… We used ER stress inhibitor tauroursodeoxycholic acid dihydrate (TUDCA) (100 μM), ER … We used ER stress inhibitor tauroursodeoxycholic acid dihydrate (TUDCA) (100 μM), ER stress …
Number of citations: 49 www.mdpi.com
J Cao, Y Zhang, T Wang, B Li - Dose-Response, 2018 - journals.sagepub.com
… TUDCA indicates tauroursodeoxycholic acid dihydrate. … Tauroursodeoxycholic acid dihydrate, a powerful ER stress inhibitor, could effectively attenuate ER stress and restrict cell …
Number of citations: 22 journals.sagepub.com
YY Chen, LQ Sun, BA Wang… - International …, 2013 - spandidos-publications.com
… Tauroursodeoxycholic acid dihydrate (TUDCA) was obtained from Tokyo Chemical Industry Co. (Tokyo, Japan), and fetal bovine serum (FBS) and PageRuler™ Prestained …
Number of citations: 73 www.spandidos-publications.com
J Ju, C Zhang, J Yang, Q Yang, P Yin, X Sun - PeerJ, 2023 - peerj.com
… The serum levels of DCA, LCA, Ursodeoxycholic acid (UDCA), GDCA, GLCA, Glycoursodeoxycholic acid (GUDCA), TDCA, TLCA, and Tauroursodeoxycholic acid Dihydrate …
Number of citations: 2 peerj.com
B Song, P Li, H Xu, Z Wang, J Yuan, B Zhang… - Journal of Animal …, 2022 - Springer
… acid, tauroursodeoxycholic acid dihydrate and … dehydrocholate and tauroursodeoxycholic acid dihydrate. Clostridium-… , sodium dehydrocholate, tauroursodeoxycholic acid dihydrate and …
Number of citations: 1 link.springer.com
S Dong, M Zhu, K Wang, X Zhao, L Hu, W Jing… - Pharmacological …, 2021 - Elsevier
Recent studies show that the nutraceutical supplement dihydromyricetin (DHM) can alleviate IBD in murine models by downregulating the inflammatory pathways. However, the …
Number of citations: 73 www.sciencedirect.com
Y Wang, N Wu, Y Wang, H Ma, J Zhang, L Xu… - Nature …, 2019 - nature.com
… , various chiral organic acids with different sizes and acidity, including 3-(2-Naphthyl)-D-alanine (NDA), (+)-camphoric acid (+CAM), and tauroursodeoxycholic acid dihydrate (TAD) …
Number of citations: 70 www.nature.com
C Fujino, S Sanoh, Y Tamura, Y Ishida, C Tateno… - BPB Reports, 2019 - jstage.jst.go.jp
… Chenodeoxycholic acid (CDCA), ursodeoxycholic acid (UDCA), lithocholic acid (LCA), tauroursodeoxycholic acid dihydrate (TUDCA), sodium glycocholate hydrate (GCA), and sodium …
Number of citations: 3 www.jstage.jst.go.jp
Z Tracz‐Gaszewska, A Sowka… - Journal of Cellular …, 2023 - Wiley Online Library
… The ER stress inhibitor tauroursodeoxycholic acid dihydrate (TUDCA; Chemical Industry), AMPK inhibitor compound C (Sigma), adipose triglyceride lipase (ATGL) inhibitor atglistatin (…
Number of citations: 4 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.